molecular formula C6H15NO3S B3048168 Ethanesulfonic acid, 2-(diethylamino)- CAS No. 15904-54-8

Ethanesulfonic acid, 2-(diethylamino)-

Cat. No.: B3048168
CAS No.: 15904-54-8
M. Wt: 181.26 g/mol
InChI Key: OIXSOQOJISAETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonic acid, 2-(diethylamino)- is a chemical compound with the molecular formula C6H15NO3S. It is a derivative of ethanesulfonic acid, where the hydrogen atom on the amino group is replaced by two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-(diethylamino)- typically involves the reaction of ethanesulfonic acid with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O\text{C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O} C2H5SO3H + (C2H5)2NH → C6H15NO3S + H2O

In this reaction, ethanesulfonic acid reacts with diethylamine to form ethanesulfonic acid, 2-(diethylamino)- and water as a byproduct. The reaction is usually conducted in an aqueous medium at a controlled temperature to optimize the yield.

Industrial Production Methods

Industrial production of ethanesulfonic acid, 2-(diethylamino)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully monitored and controlled to achieve maximum efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(diethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions where the diethylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethanesulfonic acid derivatives.

Scientific Research Applications

Ethanesulfonic acid, 2-(diethylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(diethylamino)- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It can also interact with enzymes and proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or therapeutic formulations.

Comparison with Similar Compounds

Ethanesulfonic acid, 2-(diethylamino)- can be compared with other similar compounds, such as:

    2-(dimethylamino)ethanesulfonic acid: Similar structure but with methyl groups instead of ethyl groups.

    2-(N-morpholino)ethanesulfonic acid: Contains a morpholine ring instead of the diethylamino group.

    MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering properties but with a propanesulfonic moiety instead of ethanesulfonic.

These compounds share similar chemical properties but differ in their specific applications and reactivity. Ethanesulfonic acid, 2-(diethylamino)- is unique due to its specific structure and the presence of the diethylamino group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-(diethylamino)ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-3-7(4-2)5-6-11(8,9)10/h3-6H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXSOQOJISAETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436311
Record name Ethanesulfonic acid, 2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15904-54-8
Record name Ethanesulfonic acid, 2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonic acid, 2-(diethylamino)-
Reactant of Route 2
Reactant of Route 2
Ethanesulfonic acid, 2-(diethylamino)-
Reactant of Route 3
Reactant of Route 3
Ethanesulfonic acid, 2-(diethylamino)-
Reactant of Route 4
Reactant of Route 4
Ethanesulfonic acid, 2-(diethylamino)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethanesulfonic acid, 2-(diethylamino)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethanesulfonic acid, 2-(diethylamino)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.